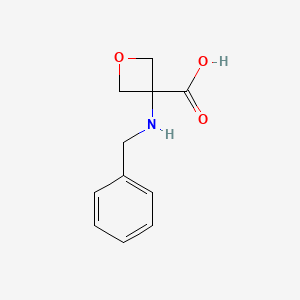
2-(4-(2-甲氧基乙氧基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环
描述
This compound, also known as [4-(2-methoxyethoxy)phenyl]boranediol, is an intricate compound that finds its dominion within the realm of biomedical sciences . It contributes significantly towards the comprehensive development of neurodegenerative disease-targeting drugs, specifically those tackling Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound involves the use of MOM-protected (2-methoxyethoxy)phenylboronic acid pinacol ester . The synthesis process yields a yellow solution .Molecular Structure Analysis
The molecular formula of this compound is C9H13BO4 . It has a molecular weight of 196.01 .科学研究应用
合成和分子结构
- 衍生物的合成:Spencer 等人 (2002) 的一项研究描述了各种二氧杂硼环衍生物的合成,包括对丝氨酸蛋白酶(如凝血酶)具有抑制活性的衍生物。这些化合物表现出弱 N-B 配位(Spencer 等人,2002)。
- 晶体结构分析:Coombs 等人 (2006) 的研究涉及二氧杂硼环衍生物的合成和结构表征,通过 X 射线晶体学有助于理解其分子结构(Coombs 等人,2006)。
聚合物合成和性质
- 聚合物合成:Yokozawa 等人 (2011) 研究了二氧杂硼环单体的 Suzuki-Miyaura 偶联聚合,导致合成具有窄分子量分布和头尾规整性的聚合物(Yokozawa 等人,2011)。
- 在纳米粒子中的应用:Fischer 等人 (2013) 利用基于二氧杂硼环的聚芴来创建显示出明亮荧光的纳米粒子,可应用于生物成像等各个领域(Fischer 等人,2013)。
化学反应和机理
- Suzuki-Miyaura 反应:Martínez 等人 (2015) 探索了二氧杂硼环化合物的 Suzuki-Miyaura 反应机理,这在有机合成和药物应用中非常重要(Martínez 等人,2015)。
- 电化学性质:Tanigawa 等人 (2016) 对二氧杂硼环化合物进行了电化学分析,揭示了它们由于其独特的氧化性质而在电化学应用中的潜力(Tanigawa 等人,2016)。
在荧光探针和检测中的应用
- 用于 H2O2 检测的荧光探针:Nie 等人 (2020) 的一项研究重点是开发基于二氧杂硼环的芘衍生物作为检测活细胞中过氧化氢的荧光探针,突出了它们在生物和医学研究中的潜力(Nie 等人,2020)。
- 基于硼酸酯的荧光探针:Lampard 等人 (2018) 合成了一系列硼酸酯荧光探针,展示了它们在检测过氧化氢中的用途,这在生物和化学传感应用中非常重要(Lampard 等人,2018)。
安全和危害
属性
IUPAC Name |
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-10-17-5/h6-9H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGMVMFQGDREIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959972-40-8 | |
| Record name | 2-(4-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

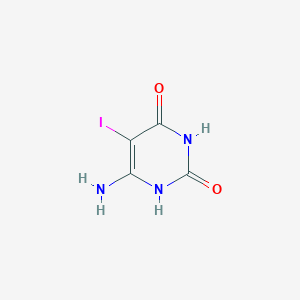


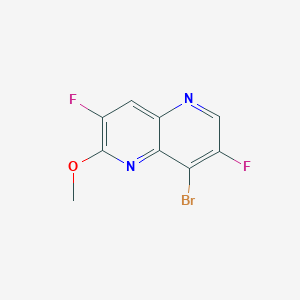
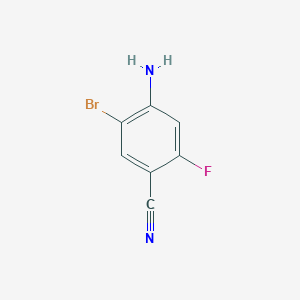
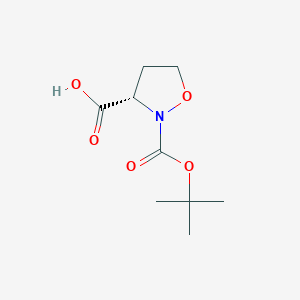
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)

![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)
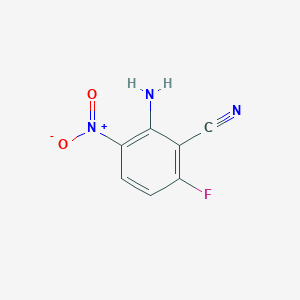
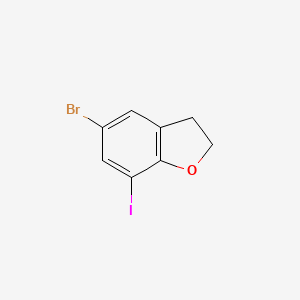
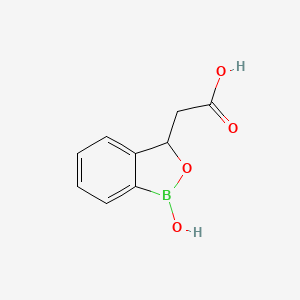
![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)
